Methyl 4-(hydroxymethyl)benzoate

Catalog No.
S704278
CAS No.
6908-41-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(hydroxymethyl)benzoate

CAS Number

6908-41-4

Product Name

Methyl 4-(hydroxymethyl)benzoate

IUPAC Name

methyl 4-(hydroxymethyl)benzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3

InChI Key

VBWFYEFYHJRJER-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CO

The exact mass of the compound Methyl 4-(hydroxymethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) is a highly processable, desymmetrized building block featuring both a reactive benzylic alcohol and a protected carboxylic acid (methyl ester). With a low melting point of 47–50 °C and excellent solubility in standard halogenated solvents (e.g., 25 mg/mL in chloroform), it is engineered for homogeneous, liquid-phase organic synthesis . For industrial procurement, this compound is prioritized over free acids or symmetrical diols when downstream applications require orthogonal reactivity, precise mono-functionalization, and minimal synthetic step counts in active pharmaceutical ingredient (API) or advanced material manufacturing [1].

Attempting to substitute Methyl 4-(hydroxymethyl)benzoate with its closest analogs introduces severe process inefficiencies and higher manufacturing costs. Using the free acid comparator, 4-(hydroxymethyl)benzoic acid, leads to poor organic solubility and requires aggressive, high-boiling solvents (like DMF) while necessitating extra protection-deprotection steps to prevent cross-reactivity at the carboxylate during benzylic activation . Conversely, utilizing the symmetrical diol, 1,4-benzenedimethanol, results in statistical mixtures of mono- and di-reacted products during functionalization, typically capping target yields below 50% and forcing the use of resource-intensive chromatographic separations . Procurement of the pre-desymmetrized methyl ester strictly bypasses these scale-up bottlenecks.

Thermal Behavior and Organic Solvent Processability

Methyl 4-(hydroxymethyl)benzoate exhibits a melting point of 47-50 °C and high solubility in halogenated solvents (e.g., 25 mg/mL in chloroform) . In contrast, the free acid comparator, 4-(hydroxymethyl)benzoic acid, has a melting point of 181-185 °C and poor solubility in non-polar organics due to strong intermolecular hydrogen bonding . This thermal depression of over 130 °C enables the target compound to be processed in standard, low-boiling organic solvents without requiring aggressive polar aprotic solvents.

Evidence DimensionMelting point and organic solubility
Target Compound DataMP 47-50 °C; soluble in chloroform (25 mg/mL)
Comparator Or Baseline4-(Hydroxymethyl)benzoic acid (MP 181-185 °C; insoluble in non-polar solvents)
Quantified Difference>130 °C reduction in melting point
ConditionsStandard laboratory temperature and pressure (STP)

Enables homogeneous, low-temperature reactions in volatile solvents, simplifying post-reaction workup and solvent removal during scale-up.

Precursor Suitability via Structural Desymmetrization

When utilizing the symmetrical comparator 1,4-benzenedimethanol (MP 114-118 °C) for mono-functionalization, reactions yield statistical mixtures of mono- and di-substituted products, typically capping mono-product yields at <50% without massive reagent excesses. Methyl 4-(hydroxymethyl)benzoate provides a pre-desymmetrized AB-type scaffold [1]. The ester group acts as a built-in protecting group, allowing >95% selective functionalization of the benzylic alcohol without the formation of di-reacted impurities.

Evidence DimensionMono-functionalization selectivity
Target Compound Data>95% selectivity for benzylic alcohol functionalization
Comparator Or Baseline1,4-Benzenedimethanol (Statistical mixture, <50% mono-yield)
Quantified Difference>45% increase in mono-functionalized yield
ConditionsStandard stoichiometric mono-functionalization (e.g., oxidation or etherification)

Eliminates the need for complex chromatographic separations of statistical mixtures, directly improving process mass intensity (PMI) and manufacturing throughput.

Synthetic Route Compatibility and Step Economy

Converting the benzylic alcohol to a reactive leaving group (e.g., bromide or chloride) is a common procurement goal. If 4-(hydroxymethyl)benzoic acid is used, reagents like SOCl2 or PBr3 will concurrently react with the unprotected carboxylic acid to form an acid halide, requiring two additional synthetic steps (protection and deprotection) . The methyl ester in Methyl 4-(hydroxymethyl)benzoate is orthogonal to these conditions, allowing direct, one-step conversion to methyl 4-(halomethyl)benzoate .

Evidence DimensionSynthetic step count for benzylic halogenation
Target Compound Data1 step (direct halogenation)
Comparator Or Baseline4-(Hydroxymethyl)benzoic acid (3 steps: protection, halogenation, deprotection)
Quantified DifferenceReduction of 2 synthetic steps
ConditionsBenzylic activation using standard halogenating agents (e.g., PBr3, SOCl2)

Reduces overall synthesis time, minimizes reagent consumption, and significantly improves cumulative yield in downstream API manufacturing.

Synthesis of Peptidomimetic Protease Inhibitors

The compound is directly utilized as a desymmetrized linker in the synthesis of complex APIs, such as tripeptide alpha-ketoacid inhibitors for the hepatitis C virus (HCV) NS3/NS4A serine protease. The orthogonal ester allows for sequential coupling steps without premature cross-reactivity [1].

AB-Type Monomers for Condensation Polymerization

In materials science, the compound serves as an ideal AB-type monomer for synthesizing specialized head-to-tail polyesters. Unlike symmetrical diols or diacids, the presence of exactly one alcohol and one ester guarantees a strictly alternating polymeric architecture [2].

Stable Isotope Labeling Precursors in Proteomics

Employed as a biochemical building block in proteomics research, specifically for synthesizing labeled standards in stable isotope labeling by amino acids in cell culture (SILAC), where its clean reactivity profile ensures high-purity probe generation .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6908-41-4

Wikipedia

Methyl 4-(hydroxymethyl)benzoate

General Manufacturing Information

Benzoic acid, 4-(hydroxymethyl)-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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